molecular formula C9H11NO4 B613280 (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid CAS No. 28900-64-3

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid

Cat. No.: B613280
CAS No.: 28900-64-3
M. Wt: 197.19
InChI Key: NATUQRGCLABGAL-LURJTMIESA-N
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Description

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is a compound with significant importance in various scientific fields. It is a derivative of phenylalanine and contains both amino and dihydroxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid typically involves the use of starting materials such as phenylalanine derivatives. One common method includes the hydroxylation of phenylalanine to introduce the dihydroxyphenyl group. This can be achieved through enzymatic or chemical hydroxylation processes.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective hydroxylation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and various substituted amides.

Scientific Research Applications

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dihydroxyphenyl)propionic acid
  • 3,4-Dihydroxyphenylacetic acid
  • 2,3-Dihydroxybenzoic acid

Uniqueness

(S)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is unique due to its combination of amino and dihydroxyphenyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATUQRGCLABGAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709035
Record name 2,3-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28900-64-3
Record name 2,3-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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